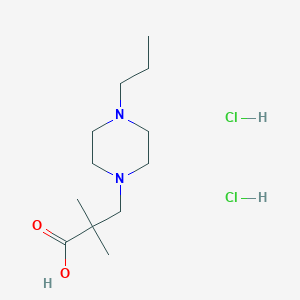
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride
描述
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride, also known as DMPPA dihydrochloride, is an organic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 303.86 g/mol and a melting point of 210-212°C. DMPPA dihydrochloride is an important tool for studying biochemical and physiological processes, and has been used in a variety of laboratory experiments.
科学研究应用
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride is used as a research tool in a variety of scientific disciplines, including biochemistry, pharmacology, and neuroscience. It is used to study the structure and function of proteins, enzymes, and other molecules, as well as the biochemical and physiological processes that occur in living organisms. It is also used to study the effects of drugs and other compounds on the body.
作用机制
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamines, such as serotonin and dopamine, which are neurotransmitters involved in mood regulation. By blocking MAO, 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride can increase the levels of these neurotransmitters in the brain, resulting in an antidepressant effect.
Biochemical and Physiological Effects
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant effect, it has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It has also been shown to reduce inflammation and improve cognitive performance.
实验室实验的优点和局限性
The main advantage of using 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride in laboratory experiments is its ability to inhibit MAO, which can be used to study the effects of drugs and other compounds on the body. However, its use is limited by its potential side effects, which can include nausea, headache, and dizziness.
未来方向
Future research on 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride should focus on its potential applications in clinical settings, such as its use as an antidepressant or anti-anxiety medication. Additionally, further research should be conducted on its effects on inflammation, cognition, and other physiological processes. Additionally, further research should be conducted to identify potential side effects and adverse reactions to the compound. Finally, research should be conducted to identify potential new uses for 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride dihydrochloride, such as in the treatment of neurological disorders.
属性
IUPAC Name |
2,2-dimethyl-3-(4-propylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.2ClH/c1-4-5-13-6-8-14(9-7-13)10-12(2,3)11(15)16;;/h4-10H2,1-3H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUDVIBCDIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(C)(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)